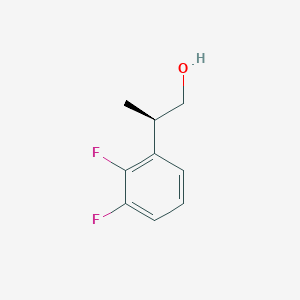

(2R)-2-(2,3-Difluorophenyl)propan-1-ol

Description

(2R)-2-(2,3-Difluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 2,3-difluorophenyl group attached to a propan-1-ol backbone with R-configuration at the second carbon. This compound serves as a critical intermediate in medicinal and synthetic chemistry, particularly in the synthesis of complex carboxamide derivatives and spirocyclic frameworks. Its structural attributes—such as fluorine substitution patterns and stereochemistry—make it valuable for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity in drug discovery .

Properties

IUPAC Name |

(2R)-2-(2,3-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNLCNDBYKOKHY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Difluorophenyl)propan-1-ol typically involves the enantioselective reduction of a corresponding ketone or the enantioselective addition of a difluorophenyl group to a suitable precursor. Common methods include:

Asymmetric Reduction: Using chiral catalysts or reagents to reduce 2-(2,3-Difluorophenyl)propan-1-one to the desired alcohol.

Grignard Reaction: Reacting 2,3-difluorobenzyl magnesium bromide with an appropriate aldehyde followed by reduction.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and other scalable techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction can yield various derivatives depending on the reagents used.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Use of reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of 2-(2,3-Difluorophenyl)propan-1-one or 2-(2,3-Difluorophenyl)propanoic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of chiral catalysis and enantioselective reactions.

Biology:

- Potential use in the development of biologically active compounds.

- Studied for its interactions with biological macromolecules.

Medicine:

- Investigated for its potential as a pharmaceutical intermediate.

- Possible applications in the synthesis of drugs targeting specific enzymes or receptors.

Industry:

- Utilized in the production of specialty chemicals.

- Potential applications in the development of advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Difluorophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Propanols

(2S)-2-(2,3-Difluorophenyl)propan-1-ol

- Structural Difference : Enantiomeric (S-configuration) vs. R-configuration.

- Impact : Stereochemistry influences binding affinity in chiral environments (e.g., enzyme active sites). For instance, in carboxamide derivatives synthesized from these enantiomers, the R-configuration in (2R)-2-(2,3-difluorophenyl)propan-1-ol enhances target engagement in kinase inhibitors compared to the S-form .

2-(2,4-Difluorophenyl)propan-1-ol

- Structural Difference : Fluorine substitution at positions 2 and 4 on the phenyl ring vs. 2 and 3.

- Impact : Alters electronic distribution and steric interactions. The 2,3-difluoro isomer exhibits superior solubility in polar solvents (e.g., DMSO) due to reduced symmetry and dipole interactions .

2-(3,4-Difluorophenyl)propan-1-ol

Functionalized Derivatives

This compound vs. Dihydroxypropoxy Analogs

- Example : In EP 4,374,877 A2, this compound is incorporated into dihydroxypropoxy chains (e.g., 4-[6-[(2R)-2,3-dihydroxypropoxy]hexoxy] groups) in carboxamide derivatives.

- Key Findings: The dihydroxypropoxy extension enhances water solubility (logP reduced by ~0.5 units) compared to non-functionalized analogs. LCMS data (m/z 597 [M+H]+) and HPLC retention time (1.52 minutes under SMD-TFA05 conditions) highlight distinct chromatographic behavior due to polar modifications .

Sulfonic Acid Derivatives

- Example: Synthesis of (2R)-2-[2-[2,3-difluoro-4-(spirocyclic carboxamide)phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid.

- Comparison : The sulfonic acid group introduces strong acidity (pKa ~1.5), enabling salt formation and improved bioavailability. This contrasts with the neutral hydroxyl group in the parent compound .

Research Implications

The 2,3-difluoro substitution and R-configuration in this compound confer distinct advantages in drug design, including enhanced target affinity and metabolic resistance. However, its utility is context-dependent: dihydroxypropoxy or sulfonic acid modifications may be required to optimize pharmacokinetics for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.